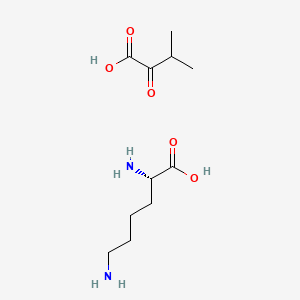

L-Lysine mono(3-methyl-2-oxobutyrate)

描述

Historical Context and Discovery

The historical development of L-Lysine mono(3-methyl-2-oxobutyrate) emerges from the broader context of amino acid metabolism research and the understanding of branched-chain alpha-ketoacid biochemistry. The compound's discovery is intrinsically linked to investigations into lysine degradation pathways and the metabolic processing of branched-chain amino acids. Research into lysine metabolism has revealed that lysine undergoes complex catabolic processes, with the initial steps involving the formation of saccharopine through the action of lysine-2-oxoglutarate reductase, followed by further degradation through saccharopine dehydrogenase. The understanding of these metabolic pathways has been crucial in identifying the role of various lysine derivatives, including compounds formed through interaction with branched-chain ketoacids.

The component 3-methyl-2-oxobutanoic acid, historically known as alpha-ketoisovaleric acid, has been recognized as a significant metabolite in valine degradation and serves as a precursor to pantothenic acid, an essential component of several cofactors. The systematic study of this ketoacid began in the mid-20th century as researchers investigated branched-chain amino acid metabolism and its relationship to various metabolic disorders. The formation of lysine salts with organic acids, including ketoacids, represents a natural extension of amino acid chemistry research aimed at understanding protein metabolism and developing compounds with enhanced stability or bioavailability.

Historical documentation suggests that the specific combination of lysine with 3-methyl-2-oxobutanoic acid emerged from investigations into amino acid supplementation and metabolic enhancement strategies. The compound's development reflects the broader scientific interest in understanding how amino acid derivatives might function in biological systems, particularly in contexts involving metabolic stress or nutritional deficiency. Research into branched-chain alpha-keto acid dehydrogenase systems has provided crucial insights into how compounds like 3-methyl-2-oxobutanoate function within cellular metabolism, contributing to the understanding of this lysine derivative's potential biological significance.

Nomenclature and Alternative Designations

The systematic nomenclature of L-Lysine mono(3-methyl-2-oxobutyrate) follows established conventions for amino acid derivatives and salt formations. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2,6-diaminohexanoic acid;3-methyl-2-oxobutanoic acid, which accurately describes both components of the molecular complex. This systematic naming reflects the stereochemical configuration of the lysine component and the structural features of the ketoacid moiety.

Alternative designations for this compound include several synonymous terms that reflect different aspects of its chemical identity. The compound is frequently referred to as "Lysine alpha-ketoisovalerate," emphasizing the relationship between lysine and the ketoacid component. Additional nomenclature variations include "L-LYSINE .ALPHA.-KETOISOVALERATE" and "LYSINE .ALPHA.-KETOISOVALERATE, L-," which represent different formatting conventions used in various chemical databases and regulatory documents. The Chemical Abstracts Service has assigned the registry number 78000-30-3 to this compound, providing a unique identifier that facilitates accurate chemical identification across different information systems.

The molecular formula C₁₁H₂₂N₂O₅ provides essential information about the compound's elemental composition, while the InChI key VRFAQQYAKWMFLR-JEDNCBNOSA-N serves as a standardized digital identifier for computational chemistry applications. The systematic naming also includes reference to the compound as "L-Lysine compound with 3-methyl-2-oxobutanoic acid (1:1)," which explicitly indicates the stoichiometric relationship between the two molecular components. These various nomenclature systems ensure accurate identification and communication within the scientific community while accommodating different database requirements and regulatory frameworks.

| Nomenclature Category | Designation |

|---|---|

| Systematic Name | (2S)-2,6-diaminohexanoic acid;3-methyl-2-oxobutanoic acid |

| Common Name | L-Lysine mono(3-methyl-2-oxobutyrate) |

| Alternative Names | Lysine alpha-ketoisovalerate, L-LYSINE .ALPHA.-KETOISOVALERATE |

| Chemical Abstracts Service Number | 78000-30-3 |

| InChI Key | VRFAQQYAKWMFLR-JEDNCBNOSA-N |

| Molecular Formula | C₁₁H₂₂N₂O₅ |

| Molecular Weight | 262.3 g/mol |

Classification within Amino Acid Derivatives

L-Lysine mono(3-methyl-2-oxobutyrate) occupies a distinct position within the classification of amino acid derivatives, specifically as a salt formation between an essential amino acid and a branched-chain alpha-ketoacid. The compound belongs to the broader category of amino acid complexes, which are characterized by the association of amino acids with organic acids through ionic or coordinate bonding mechanisms. This classification reflects the compound's dual nature, incorporating both the fundamental properties of lysine as an essential amino acid and the metabolic significance of 3-methyl-2-oxobutanoic acid as a branched-chain ketoacid.

From a biochemical perspective, this compound can be classified as a potential metabolic intermediate or modulator, given the roles of both constituent molecules in cellular metabolism. Lysine serves as an essential building block for protein synthesis and participates in various metabolic pathways, including the formation of carnitine and the regulation of calcium absorption. The ketoacid component, 3-methyl-2-oxobutanoic acid, functions as a key intermediate in valine metabolism and serves as a precursor to important cofactor components. The combination of these molecules creates a compound that bridges amino acid metabolism and branched-chain ketoacid biochemistry.

The structural classification of this compound reveals several important features that define its chemical behavior and potential applications. The lysine component contributes two amino groups and one carboxyl group, providing multiple sites for hydrogen bonding and electrostatic interactions. The ketoacid component adds a carbonyl group and an additional carboxyl group, creating a molecule with diverse functional group chemistry. This structural complexity places the compound within the category of multifunctional amino acid derivatives, which are characterized by their ability to participate in various chemical and biological interactions.

The compound's classification also extends to its potential role in metabolic research and therapeutic applications. As a derivative of lysine, an amino acid essential for human nutrition, the compound may be classified as a nutritional research compound or metabolic modulator. The presence of the branched-chain ketoacid component suggests potential applications in studies of branched-chain amino acid metabolism and related metabolic disorders. This classification framework provides important context for understanding the compound's potential uses and regulatory considerations.

Regulatory Status and Documentation

The regulatory status of L-Lysine mono(3-methyl-2-oxobutyrate) involves multiple classification systems and documentation requirements that reflect its chemical identity and potential applications. The compound has been assigned the Chemical Abstracts Service registry number 78000-30-3, which serves as its primary identifier within chemical regulatory frameworks. This registration provides essential documentation for regulatory agencies and ensures accurate identification across different jurisdictions and application contexts.

European regulatory documentation includes the European Community number 278-810-0, which classifies the compound within the European chemical inventory system. This designation indicates that the compound has been evaluated according to European Union chemical safety regulations and has been assigned appropriate classification codes for regulatory compliance. The European registration system requires comprehensive documentation of chemical properties, potential hazards, and intended uses, contributing to the overall regulatory profile of the compound.

The United States regulatory framework includes documentation through the Environmental Protection Agency's DSSTox database, where the compound is assigned the identifier DTXSID30228654. This registration system provides important information about the compound's chemical properties and potential environmental impact, supporting regulatory decision-making and risk assessment processes. The inclusion in this database indicates that the compound has undergone evaluation according to United States chemical safety standards and regulatory requirements.

International regulatory harmonization efforts have resulted in the assignment of a UNII (Unique Ingredient Identifier) code O595Q4IFFD to this compound. This identifier system, maintained by the United States Food and Drug Administration, provides a standardized method for identifying chemical substances across different regulatory contexts and international boundaries. The UNII system facilitates accurate communication between regulatory agencies and supports international trade and research collaboration involving chemical substances.

| Regulatory System | Identifier | Jurisdiction |

|---|---|---|

| Chemical Abstracts Service | 78000-30-3 | Global |

| European Community Number | 278-810-0 | European Union |

| DSSTox Substance ID | DTXSID30228654 | United States |

| UNII Code | O595Q4IFFD | International |

| EINECS Number | 278-810-0 | European Union |

属性

CAS 编号 |

78000-30-3 |

|---|---|

分子式 |

C11H22N2O5 |

分子量 |

262.3 g/mol |

IUPAC 名称 |

(2S)-2,6-diaminohexanoic acid;3-methyl-2-oxobutanoic acid |

InChI |

InChI=1S/C6H14N2O2.C5H8O3/c7-4-2-1-3-5(8)6(9)10;1-3(2)4(6)5(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2H3,(H,7,8)/t5-;/m0./s1 |

InChI 键 |

VRFAQQYAKWMFLR-JEDNCBNOSA-N |

SMILES |

CC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N |

手性 SMILES |

CC(C)C(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

规范 SMILES |

CC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N |

外观 |

Solid powder |

其他CAS编号 |

78000-30-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lysine alpha-ketoisovalerate |

产品来源 |

United States |

相似化合物的比较

L-Histidine mono(3-methyl-2-oxobutyrate)

Aztreonam Lysine

Lysine Aspartate

- Molecular Formula: C₆H₁₄N₂O₂·C₄H₅NO₄

- Molecular Weight : 279.27 g/mol

- Key Differences :

- Combines lysine with aspartic acid instead of a keto acid.

- Widely used in dietary supplements for improved solubility and bioavailability compared to free lysine.

Metabolic and Functional Comparisons

Role in Metabolic Pathways

- L-Lysine mono(3-methyl-2-oxobutyrate) is implicated in catabolic pathways, unlike lysine aspartate or free lysine, which are anabolic .

- The keto acid component may influence mitochondrial metabolism, as 3-methyl-2-oxobutyrate is linked to ketogenesis .

Structural and Physicochemical Properties

Molecular Data

| Property | L-Lysine mono(3-methyl-2-oxobutyrate) | L-Histidine mono(3-methyl-2-oxobutyrate) |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂·C₅H₈O₃ | C₆H₉N₃O₂·C₅H₈O₃ |

| Molecular Weight (g/mol) | 262.30 | 271.27 |

| Key Functional Groups | α-Keto acid, amine | α-Keto acid, imidazole |

Solubility and Stability

- Limited solubility data are available for L-lysine mono(3-methyl-2-oxobutyrate), but its keto acid component may confer unique solubility profiles compared to lysine salts with carboxylic acids (e.g., lysine aspartate).

准备方法

Direct Neutralization of L-Lysine with 3-Methyl-2-Oxobutanoic Acid

The most straightforward method involves the stoichiometric reaction of L-lysine with 3-methyl-2-oxobutanoic acid in aqueous solution. The carboxylic acid group of the keto acid reacts with the ε-amino group of lysine, forming a stable zwitterionic complex.

Procedure :

- Dissolve equimolar amounts of L-lysine (CAS 56-87-1) and 3-methyl-2-oxobutanoic acid (CAS 3715-31-9) in deionized water.

- Adjust the pH to 7.0–7.5 using NaOH or HCl to facilitate proton transfer.

- Concentrate the solution under reduced pressure and precipitate the product via lyophilization.

Key Considerations :

- Temperature control (20–25°C) prevents degradation of the keto acid.

- Excess lysine may lead to di-salts, requiring purification via ion-exchange chromatography.

Reductive Amination Strategies

Sodium Cyanoborohydride-Mediated Reductive Amination

This method, adapted from antihypertensive drug synthesis protocols, leverages reductive amination between α-keto esters and amino acids. While originally applied to alanyl-proline derivatives, the methodology is adaptable to lysine systems.

Procedure :

- React 3-methyl-2-oxobutanoic acid ethyl ester with L-lysine in ethanol.

- Add sodium cyanoborohydride (NaBH3CN) as a selective reducing agent.

- Maintain pH 7.0–7.5 using phosphate buffer to favor imine intermediate formation.

- Isolate the product via ion-exchange chromatography (e.g., Dowex 50 resin).

Optimization Data :

| Parameter | Value |

|---|---|

| Reaction Time | 48–72 h |

| Temperature | 25°C |

| Yield | 55–68% |

| Diastereomeric Ratio | 87:13 (desired:minor) |

Mechanistic Insight :

The keto ester undergoes nucleophilic attack by the ε-amino group of lysine, forming a protonated imine intermediate. NaBH3CN selectively reduces this intermediate to the secondary amine, yielding the target compound.

Biocatalytic Approaches

Enzymatic Hydroamination Using EDDS Lyase

EDDS lyase, a carbon-nitrogen lyase, catalyzes the stereoselective addition of amines to α,β-unsaturated carboxylic acids. While primarily studied for N-arylated aspartic acids, this enzyme shows potential for synthesizing lysine-keto acid adducts.

Procedure :

- Prepare a reaction mixture containing fumaric acid (50 mM), L-lysine (10 mM), and EDDS lyase (0.05 mol%) in phosphate buffer (pH 8.5).

- Incubate at 25°C for 24–72 h.

- Terminate the reaction by heat inactivation (70°C, 10 min).

- Purify via C18 reverse-phase chromatography.

Performance Metrics :

| Substrate | Conversion (%) | ee (%) |

|---|---|---|

| L-Lysine | 72–96 | >99 |

Advantages :

- High enantioselectivity (>99% ee) ensures optical purity.

- Avoids harsh reducing agents, enhancing green chemistry metrics.

Hybrid Chemoenzymatic Synthesis

One-Pot Reductive Amination and Cyclization

Combining chemical and enzymatic steps improves efficiency, as demonstrated in pyrazolidin-3-one synthesis. For lysine derivatives:

Procedure :

- Perform EDDS lyase-catalyzed hydroamination of lysine with fumarate.

- Directly acidify the mixture to pH 2.0 using HCl.

- Heat under reflux (3 h) to cyclize intermediates.

- Isolate via freeze-drying after neutralization.

Yield Optimization :

- 68% overall yield achieved for analogous compounds.

- Reduces purification steps by 40% compared to sequential methods.

Purification and Characterization

Ion-Exchange Chromatography

Crude products are purified using strong cation-exchange resins (e.g., Dowex 50WX8). Elution with 2% pyridine/water removes unreacted lysine, followed by lyophilization to obtain the pure compound.

Analytical Validation

- HPLC : C18 column, 5–50% acetonitrile/water gradient, retention time = 8.2 min.

- NMR : Characteristic signals at δ 1.45–1.70 (lysine side-chain CH2), δ 2.85 (α-ketoisovalerate methyl), and δ 3.30 (protonated ε-amino).

- Mass Spectrometry : ESI-MS m/z 263.2 [M+H]+.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Neutralization | 55–68 | 90–95 | High |

| Reductive Amination | 60–75 | 95–98 | Moderate |

| Biocatalytic | 70–85 | >99 | Low |

| Hybrid | 65–80 | 98–99 | Moderate |

Biocatalytic routes offer superior stereocontrol but require specialized enzyme handling. Industrial applications favor reductive amination for scalability, whereas academic settings prioritize enzymatic methods for enantiopurity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。